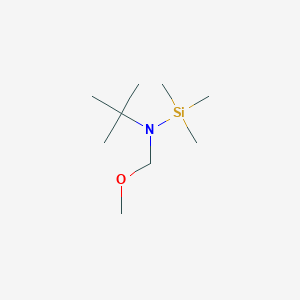
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine is an organosilicon compound characterized by the presence of a tert-butyl group, a methoxymethyl group, and a trimethylsilyl group attached to a nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine can be achieved through several methods. One common approach involves the reaction of tert-butylamine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The resulting intermediate is then treated with methoxymethyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the methoxymethyl group is replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at low temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Substitution: Various nucleophiles (e.g., halides, alkoxides); reactions are conducted in polar aprotic solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: this compound amine derivatives.
Substitution: N-tert-Butyl-N-(substituted)-1,1,1-trimethylsilanamine derivatives.
Applications De Recherche Scientifique
N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds and as a protecting group for amines.
Biology: Investigated for its potential use in modifying biomolecules and as a precursor for bioactive compounds.
Medicine: Explored for its role in drug development, especially in the synthesis of silicon-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, including surfactants and catalysts.
Mécanisme D'action
The mechanism of action of N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The presence of the trimethylsilyl group enhances its stability and reactivity. In biological systems, the compound may interact with specific molecular targets, leading to modifications in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-tert-Butyl-N-(methoxymethyl)-1,1,1-trimethylsilanamine N-oxide
- N-tert-Butyl-N-(substituted)-1,1,1-trimethylsilanamine derivatives
- N-tert-Butyl-N-(4-methoxybenzyl)-1,1,1-trimethylsilanamine
Uniqueness
This compound is unique due to its combination of tert-butyl, methoxymethyl, and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications.
Propriétés
Numéro CAS |
111462-78-3 |
|---|---|
Formule moléculaire |
C9H23NOSi |
Poids moléculaire |
189.37 g/mol |
Nom IUPAC |
N-(methoxymethyl)-2-methyl-N-trimethylsilylpropan-2-amine |
InChI |
InChI=1S/C9H23NOSi/c1-9(2,3)10(8-11-4)12(5,6)7/h8H2,1-7H3 |
Clé InChI |
GQYFMUWKCVWZBQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)N(COC)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



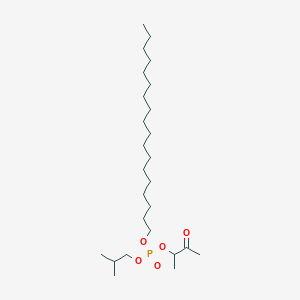


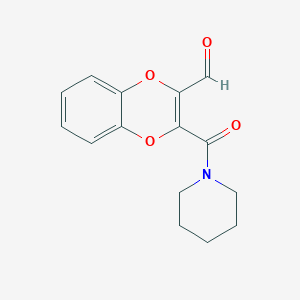

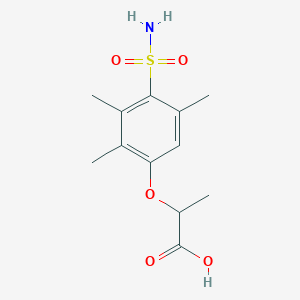
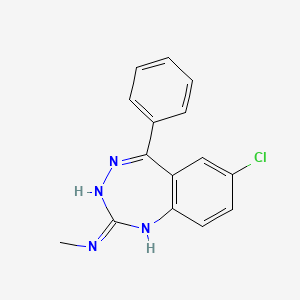
![Cyanamide, [3-[(2-chloro-5-thiazolyl)methyl]-2-thiazolidinylidene]-](/img/structure/B14317328.png)
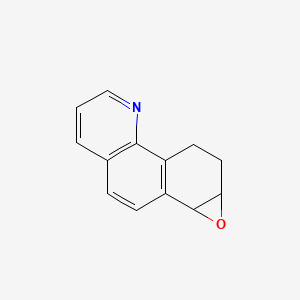


![N-Benzyl-N-[2-(ethanesulfonyl)ethoxy]-1-phenylmethanamine](/img/structure/B14317362.png)
![4,4'-[1-(4-Hydroxyphenyl)ethane-1,1-diyl]bis(2,6-dimethylphenol)](/img/structure/B14317364.png)
